![molecular formula C12H14N4O3 B2550217 3-ethyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899751-40-7](/img/structure/B2550217.png)
3-ethyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
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Overview
Description
The compound “3-ethyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” is a complex organic molecule. It contains an oxazolo[2,3-f]purine core, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The purine ring system is a bicyclic aromatic ring consisting of a pyrimidine ring fused to an imidazole ring . The oxazole ring is a five-membered ring containing one oxygen atom and one nitrogen atom . The positions of the ethyl and methyl groups would also impact the overall structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the oxazole and purine rings, as well as the ethyl and methyl groups. The oxazole ring is known to participate in a variety of chemical reactions, including nucleophilic and electrophilic substitutions . The purine ring, being aromatic, would be expected to undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxazole and purine rings would likely make the compound relatively stable and resistant to decomposition . The compound would likely be soluble in organic solvents due to the presence of the aromatic rings .Scientific Research Applications
- Functionalization Reactions : F2705-0051 has been employed in photoredox catalysis, facilitating C-H functionalization reactions. For instance, it can participate in direct regioselective C-H cyanation of purines .
- Biginelli Reaction : The Biginelli 3-component condensation, commonly used in medicinal chemistry, utilizes readily available building blocks to generate N-based heterocyclic scaffolds. F2705-0051 could play a role in this transformation .
Photoredox Catalysis
Organic Synthesis
Future Directions
properties
IUPAC Name |
2-ethyl-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-5-15-10(17)8-9(14(4)12(15)18)13-11-16(8)6(2)7(3)19-11/h5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAVXKGYDVDYKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2C(=C(O3)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione |
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